molecular formula C11H10INO3 B13007293 Methyl 2-iodo-8-methoxyindolizine-7-carboxylate

Methyl 2-iodo-8-methoxyindolizine-7-carboxylate

Cat. No.: B13007293
M. Wt: 331.11 g/mol
InChI Key: AMITUJLXSSJFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-iodo-8-methoxyindolizine-7-carboxylate is a synthetically versatile indolizine derivative of interest in medicinal chemistry and drug discovery research. The indolizine core is a privileged structure in pharmaceutical development, with derivatives demonstrating a wide range of pharmacological activities. Research indicates that synthetic indolizine derivatives, particularly those with a 7-methoxy substituent, are valuable scaffolds for the development of novel bioactive compounds. For instance, 7-methoxy indolizines have been designed and synthesized as analogues of non-steroidal anti-inflammatory drugs (NSAIDs) and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, showing activity in the micromolar range . The iodine atom at the 2-position of this specific compound presents a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to generate a diverse library of analogues for structure-activity relationship (SAR) studies. This makes this compound a promising chemical building block for probing new chemical space in the search for inhibitors of various disease targets. Beyond COX-2, indolizine derivatives have been investigated for their interactions with targets including calcium channels, histamine receptors, and phospholipase A2, and have shown potential analgesic, anticancer, antidiabetic, and antimicrobial properties in preclinical research . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or other human use.

Properties

Molecular Formula

C11H10INO3

Molecular Weight

331.11 g/mol

IUPAC Name

methyl 2-iodo-8-methoxyindolizine-7-carboxylate

InChI

InChI=1S/C11H10INO3/c1-15-10-8(11(14)16-2)3-4-13-6-7(12)5-9(10)13/h3-6H,1-2H3

InChI Key

AMITUJLXSSJFRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN2C1=CC(=C2)I)C(=O)OC

Origin of Product

United States

Scientific Research Applications

1.1 Anti-inflammatory Properties

Research has indicated that derivatives of indolizines, including methyl 2-iodo-8-methoxyindolizine-7-carboxylate, exhibit significant anti-inflammatory properties. A study highlighted the compound's ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The compound demonstrated an IC50 value comparable to established COX-2 inhibitors like indomethacin, suggesting its potential as a lead compound for developing new anti-inflammatory drugs .

1.2 Antimicrobial Activity

Indolizine derivatives have also been evaluated for their antimicrobial properties. The compound showed promising activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. Its structural modifications have been linked to enhanced efficacy against these pathogens, making it a candidate for further exploration in treating infectious diseases .

1.3 Antioxidant Activity

The antioxidant capacity of this compound has been studied, revealing its potential to scavenge free radicals and reduce oxidative stress. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

3.1 COX-2 Inhibition Study

In a detailed study assessing the COX-2 inhibitory activity of various indolizine derivatives, this compound was tested alongside other analogs. The results indicated that modifications at specific positions on the indolizine scaffold significantly influenced inhibitory potency, leading to the identification of several promising candidates for further development .

3.2 Antimicrobial Efficacy Against Mycobacterium tuberculosis

A series of experiments evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis strains. The compound exhibited notable activity, with a focus on understanding its mechanism of action through molecular docking studies that provided insights into its interaction with bacterial targets .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 2-bromo-8-methoxyindolizine-7-carboxylate
  • Structural Difference : Bromine replaces iodine at position 2.
  • Impact: Bromine’s smaller atomic radius (1.85 Å vs. This may lead to faster reaction kinetics in nucleophilic substitutions compared to the iodo analogue .
  • Synthesis : Likely synthesized via analogous methods, substituting bromine-containing reagents.
Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate
  • Structural Difference : Benzoyl group at position 2 and methyl at position 6 instead of iodine and methoxy.
  • Impact: The benzoyl group introduces π-π stacking capability, while the methyl group at position 6 reduces steric hindrance.
  • Biological Activity : Tested for anticancer activity but found inactive, highlighting the critical role of substituent positioning .
Ethyl 7-Acetyl-3-(4-bromobenzoyl)-2-methylindolizine-1-carboxylate
  • Structural Difference : Acetyl and bromobenzoyl groups at positions 7 and 3, respectively, with a methyl group at position 2.
  • Impact : The acetyl group increases electron-withdrawing effects, while the bromobenzoyl moiety enhances lipophilicity. These modifications correlate with moderate anticancer activity (IC₅₀ ~10 µM against SiHa cells) .

Physicochemical Properties

Compound Molecular Weight Substituents (Position) Melting Point (°C) LogP (Predicted)
Methyl 2-iodo-8-methoxyindolizine-7-carboxylate 347.16 I (2), OMe (8), COOMe (7) Not reported ~2.8
Methyl 2-bromo-8-methoxyindolizine-7-carboxylate 300.11 Br (2), OMe (8), COOMe (7) Not reported ~2.5
Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate 307.34 Bz (2), Me (6), COOEt (7) Not reported ~3.1
Ethyl 7-acetyl-3-(4-Br-Bz)-2-Me-indolizine-1-carboxylate 432.25 Ac (7), 4-Br-Bz (3), Me (2) 162–164 ~4.0

Notes:

  • Iodo and bromo derivatives exhibit higher molecular weights and lipophilicity (LogP) compared to non-halogenated analogues.
  • The methoxy group enhances solubility relative to methyl or benzoyl substituents.

Biological Activity

Methyl 2-iodo-8-methoxyindolizine-7-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the indolizine family, characterized by a fused bicyclic structure that contributes to its unique biological activity. The presence of iodine and methoxy groups enhances its reactivity and interaction with biological targets.

1. Anti-inflammatory Properties

One of the prominent biological activities of this compound is its inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Studies have shown that derivatives of indolizines exhibit significant COX-2 inhibitory activity, with some compounds demonstrating IC50 values in the micromolar range. For instance, related compounds have been reported with IC50 values around 5.84 µM, indicating a potential for developing anti-inflammatory agents .

2. Anticancer Activity

Indolizine derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit tumor growth in various cancer models. For example, one study reported a tumor growth inhibition (TGI) rate of 87.66% in a castration-resistant prostate cancer model when treated with a related indolizine compound . This suggests that this compound may possess similar anticancer effects.

3. Antimicrobial Effects

The antimicrobial activity of indolizine derivatives has been documented, with several studies highlighting their efficacy against various pathogens. The structural features of these compounds contribute to their ability to disrupt microbial cell functions, making them potential candidates for antibiotic development .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of COX Enzymes : By selectively inhibiting COX-2, these compounds may reduce the production of pro-inflammatory mediators.
  • Cell Cycle Regulation : Some indolizines influence cell cycle checkpoints, promoting apoptosis in cancer cells while inhibiting proliferation .
  • Antioxidant Activity : Indolizines have demonstrated antioxidant properties, which may contribute to their anticancer and anti-inflammatory effects by reducing oxidative stress in cells.

Data Summary

Below is a summary table highlighting key findings related to the biological activity of this compound and its derivatives.

Activity Mechanism IC50/TGI (%) Reference
COX-2 InhibitionEnzyme inhibition~5.84 µM
AnticancerApoptosis inductionTGI: 87.66%
AntimicrobialDisruption of microbial functionsVariable

Case Studies

Several case studies have investigated the efficacy of indolizine derivatives:

  • Prostate Cancer Model : A study demonstrated significant tumor inhibition using an indolizine derivative, suggesting that modifications to the indolizine structure can enhance anticancer activity .
  • Inflammation Models : In vivo studies indicated that certain indolizines reduced inflammation markers in animal models, supporting their use as potential therapeutic agents for inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.